4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde
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Overview
Description
4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H7Cl2FO2. It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde typically involves the reaction of 4-chloro-2-fluorophenol with 3-chloro-4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzoic acid.
Reduction: 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Similar structure but lacks the additional chlorine and fluorine atoms on the benzene ring.
4-Chloro-2-fluorobenzenemethanol: Similar structure but has a hydroxyl group instead of an aldehyde group
Uniqueness
4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde is unique due to the presence of multiple halogen atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific chemical synthesis and research applications .
Properties
IUPAC Name |
4-chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYBZOBNXFEPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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